Taraxerol acetate
Overview
Description
Taraxerol acetate is a pentacyclic triterpenoid compound derived from taraxerol, which is found in various higher plants such as Taraxacum officinale, Alnus glutinosa, and Skimmia spp . This compound has garnered significant attention due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and antioxidant activities .
Mechanism of Action
Target of Action
Taraxerol acetate, also known as Taraxeryl acetate, is a pentacyclic triterpene that has been extensively studied for its anti-cancer effects .
Mode of Action
This compound interacts with its targets, leading to a series of changes in the cells. It has been shown to induce apoptosis mainly via the mitochondrial pathway, including the release of cytochrome c to the cytosol and activation of caspases 9 and 3, and anti-poly (ADP-ribose) polymerase (PARP) . It could induce the down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of pro-apoptotic protein Bax .
Biochemical Pathways
The biosynthesis of this compound in plants occurs through the mevalonate pathway in the cytosol, where dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol . This compound has been shown to affect the PI3K/AKT signaling pathway .
Result of Action
This compound has been shown to have significant molecular and cellular effects. It inhibits the proliferation, migration, and invasion of GC cells as well as induces G1 phase arrest and apoptosis in GC cells . It also enhances ROS levels and attenuates the mitochondrial membrane potential (Δψm) in HeLa cells .
Biochemical Analysis
Biochemical Properties
The biosynthesis of Taraxerol acetate in plants occurs through the mevalonate pathway in the cytosol . The skeletal structure of this compound has high affinity towards the sterol 14α-demethylase enzyme from Trypanosoma cruzi, providing potent inhibitory activity .
Cellular Effects
This compound has potent anti-cancer effects via the induction of apoptosis, autophagy, cell cycle arrest, and inhibition of cell migration . It also inhibits the proliferation, migration, and invasion of gastric cancer cells as well as induces G1 phase arrest and apoptosis in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It downregulates the expression of proinflammatory mediators in macrophages through the interference of TAK1 and Akt protein activation, thus preventing NF-κB activation from producing various proinflammatory mediators . It also induces apoptosis mainly via the mitochondrial pathway including the release of cytochrome c to the cytosol and activation of caspases 9 and 3, and anti-poly (ADP-ribose) polymerase (PARP) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant improvements in myocardial damage, such as less inflammation, myonecrosis, and edema . It has also been observed that treatment with this compound significantly reduced cardiac marker enzymes .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury .
Metabolic Pathways
This compound is involved in the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taraxerol acetate typically involves the acetylation of taraxerol. One common method is to react taraxerol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out at room temperature and yields this compound as a colorless solid.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches. For instance, engineered strains of Saccharomyces cerevisiae have been used to produce taraxerol by overexpressing key genes in the mevalonate pathway . This method allows for the scalable production of taraxerol, which can then be acetylated to form this compound.
Chemical Reactions Analysis
Types of Reactions
Taraxerol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form taraxerol ketone.
Reduction: Reduction of this compound can yield taraxerol alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Taraxerol ketone
Reduction: Taraxerol alcohol
Substitution: Various taraxerol derivatives depending on the nucleophile used
Scientific Research Applications
Comparison with Similar Compounds
Taraxerol acetate is similar to other pentacyclic triterpenoids such as β-amyrin, lupeol, and oleanolic acid . it is unique in its specific bioactivities and the pathways it modulates:
β-amyrin: Another pentacyclic triterpenoid with similar anti-inflammatory properties but different molecular targets.
Lupeol: Known for its anti-cancer and anti-inflammatory activities, but with a different structural configuration.
Oleanolic acid: Shares anti-inflammatory and antioxidant properties but differs in its mechanism of action and molecular targets.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGYBXHXATAQY-BOTWUFHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944487 | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2189-80-2 | |
Record name | Taraxerol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cancer cells have shown sensitivity to Taraxerol acetate in vitro?
A1: Research has shown promising anticancer activity of this compound against U87 human glioblastoma cells [] and HeLa human cervical cancer cells [].
Q2: What are the key mechanisms underlying the anticancer activity of this compound?
A2: this compound exhibits its anticancer effects through multiple pathways, including: * Induction of Apoptosis: this compound triggers programmed cell death in cancer cells via both intrinsic (mitochondrial) and extrinsic pathways. This involves activation of caspases, release of cytochrome c, and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 [, ].* Autophagy Induction: Evidence suggests this compound can also induce autophagy, a cellular recycling process, which can contribute to its anti-cancer effects [].* Cell Cycle Arrest: The compound can disrupt the cell cycle, specifically causing arrest at the sub-G1 and G2/M phases, thereby preventing cancer cell proliferation [, ].* Inhibition of Cell Migration: this compound has been observed to inhibit the migratory capacity of U87 glioblastoma cells, potentially hindering tumor invasion and metastasis [].
Q3: How does this compound impact mitochondrial function in cancer cells?
A3: this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP, Δψm) in HeLa cells, suggesting significant disruption of mitochondrial function, ultimately contributing to apoptosis induction [].
Q4: Does this compound affect any specific signaling pathways in cancer cells?
A4: Yes, research indicates that this compound suppresses the PI3K/Akt signaling pathway in HeLa cells, which plays a crucial role in cell survival and proliferation [].
Q5: Has the anticancer activity of this compound been demonstrated in vivo?
A5: Yes, in a mouse xenograft model, this compound effectively inhibited tumor growth and reduced tumor weight and volume, supporting its in vitro findings [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol [].
Q7: What are the key structural features of this compound?
A7: this compound is a pentacyclic triterpenoid, characterized by a skeleton containing five fused six-membered rings. It possesses a double bond and a β-oriented acetate group attached to its structure [].
Q8: What spectroscopic techniques are used to characterize this compound?
A8: Commonly employed spectroscopic techniques for this compound characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) techniques like Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , , ].
Q9: Has the crystal structure of this compound been determined?
A9: Yes, the crystal structure of this compound has been solved, providing detailed insights into its three-dimensional conformation and intermolecular interactions [].
Q10: What are the natural sources of this compound?
A10: this compound is found in a variety of plants, including: * Artemisia roxburghiana []* Calotropis gigantea []* Laggera pterodonta []* Ipomoea mauritiana []* Mikania cordifolia []* Ceiba pentandra []* Seriphidium santolium [, ]* Dorstenia arifolia []* Launaea pinnatifida []* Pieris japonica []* Phyllanthus maderaspatensis []* Codonopsis pilosula [, ]* Hibiscus rosa sinensis [, , ]* Lannea coromandelica []* Ainsliaea spicata []* Vitex phaseolifolius []* Codonopsis ovata []* Euphorbia vajravelui []* Artemisia judaica []* Artemisia afra []* Rhododendron spiciferum []* Microcos tomentosa []* Pterogyne nitens []* Pseudostellaria heterophylla []* Sonchus arvensis []* Codonopsis nervosa []* Hoya paziae []
Q11: What extraction and isolation techniques are commonly used to obtain this compound from natural sources?
A11: this compound is typically extracted from plant materials using organic solvents like methanol, ethanol, dichloromethane, or hexane. Isolation and purification are achieved through various chromatographic methods, including column chromatography (silica gel, Sephadex LH-20), vacuum liquid chromatography (VLC), and high-performance thin layer chromatography (HPTLC) [, , , , ].
Q12: What other biological activities have been reported for this compound?
A12: In addition to its anticancer potential, this compound has exhibited other promising biological activities: * Anti-inflammatory activity: this compound significantly reduced carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory properties [].* Cyclooxygenase (COX) Inhibition: this compound demonstrated inhibitory activity against both COX-1 and COX-2 enzymes in vitro, indicating its potential as an anti-inflammatory agent targeting COX enzymes [].* Antiviral Activity: this compound showed antiviral activity against herpes simplex virus type II (HSV-II) in a study, highlighting its potential antiviral applications [].* Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound inhibited PTP1B activity, suggesting potential antidiabetic properties as PTP1B is a validated target for diabetes management [].
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